

# Physical and chemical properties of 2,3,4,5-Tetramethyl-2-cyclopentenone.

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## Compound of Interest

Compound Name: 2,3,4,5-Tetramethyl-2-cyclopentenone

Cat. No.: B1293718

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## In-Depth Technical Guide to 2,3,4,5-Tetramethyl-2-cyclopentenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **2,3,4,5-Tetramethyl-2-cyclopentenone** (CAS No. 54458-61-6). The information is curated for professionals in research and development, particularly in the fields of organic synthesis and pharmaceutical sciences.

## Chemical and Physical Properties

**2,3,4,5-Tetramethyl-2-cyclopentenone** is a versatile organic intermediate.<sup>[1]</sup> It is typically a light yellow liquid and is utilized in various chemical syntheses.<sup>[1]</sup> The compound exists as a mixture of cis and trans isomers.<sup>[2]</sup>

## General Properties

Property	Value	Source
CAS Number	54458-61-6	
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O	[2][3]
Molecular Weight	138.21 g/mol	
Appearance	Light yellow liquid	[1]
Purity	Typically available as a 95% mixture of cis and trans isomers	

## Physical Properties

Property	Value	Source
Boiling Point	100 °C at 30 mmHg	[4][5]
70-80 °C at 8 mbar (mixture of isomers)	[2]	
Density	0.917 g/mL at 25 °C	[4]
0.927 g/mL at 20 °C	[6][7]	
Refractive Index (n <sub>20</sub> /D)	1.476	[4]
Flash Point	73 °C (163.4 °F) - closed cup	
Solubility	Not miscible with water. Soluble in Chloroform, Methanol.	[6][7][8]

## Spectral Data

The following spectral data is available for the trans isomer of **2,3,4,5-Tetramethyl-2-cyclopentenone**:

Type	Data	Source
<sup>1</sup> H-NMR	(isomer trans): 1.15 (d 3H); 1.19 (d 3H); 1.68 (s 3H); 1.88 (m 1H); 1.98 (s 3H); 2.25 (m 1H)	[2]
<sup>13</sup> C-NMR	(isomer trans): 8.5; 14.6; 15.1 ; 17.7; 46.2; 48.4; 134.5; 171.6; 211.0	[2]
Mass Spectrometry	Top Peak (m/z): 123; 2nd Highest (m/z): 95; 3rd Highest (m/z): 67	[3]

## Experimental Protocols

### Synthesis of 2,3,4,5-Tetramethyl-2-cyclopentenone

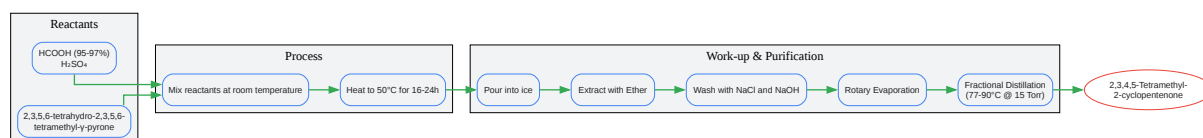
Two primary methods for the synthesis of **2,3,4,5-Tetramethyl-2-cyclopentenone** are detailed below.

This method involves the acid-catalyzed rearrangement of a pyrone precursor.

Procedure:

- A 12-L three-necked round-bottom reaction flask is cooled in an ice bath.
- The flask is charged with 6500 mL of 95-97% formic acid and 2250 mL of sulfuric acid. The solution is allowed to cool to room temperature.
- 1580 g (10.1 mol) of 2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone is added to the acid solution at a fast trickle with stirring.
- The reaction solution is then heated to 50 °C and stirred for 16-24 hours.
- The resulting dark brown organic mixture is poured in 500-mL aliquots into 1000 g of ice.

- Ether (500 mL) is added, and the aqueous phase is separated and back-extracted with 2 x 250 mL of ether.
- The combined ether layers are washed with 2 x 500 mL of 2 N NaCl and 10% NaOH until the aqueous layer becomes yellow and alkaline (checked with pH paper).
- The organic layer is washed again with 2 N NaCl, and the ether is removed by rotary evaporation.
- The crude product is purified by fractional distillation using a Vigreux column under reduced pressure (water aspirator).
- The yellow liquid boiling at 77-90 °C (15 Torr) is collected. The reported yield is 75%.<sup>[9]</sup>



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**Caption:** Synthesis of **2,3,4,5-Tetramethyl-2-cyclopentenone** via acid-catalyzed rearrangement.

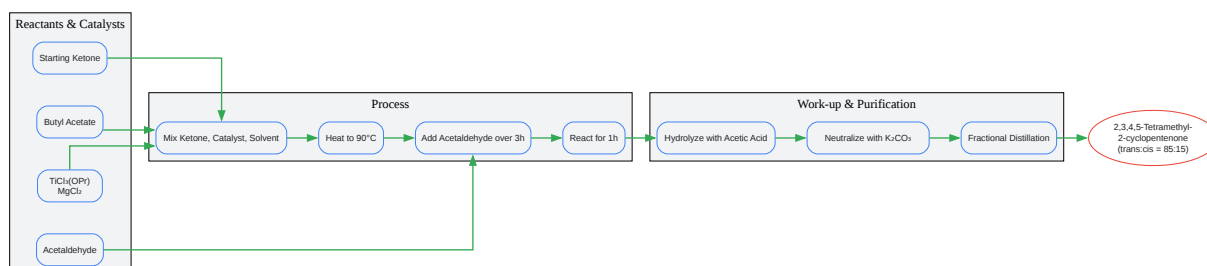
This procedure utilizes a titanium catalyst for the condensation of a ketone with acetaldehyde.<sup>[9]</sup>

Procedure:

- A round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with 2000 g (23.2 mol) of a starting ketone, 75% w/w of butyl acetate as the solvent, 0.35 molar equivalents of anhydrous magnesium chloride, and a titanium

catalytic solution containing 0.06 molar equivalents of trichloropropoxytitanium complex.[2][5][9]

- The resulting suspension is stirred vigorously and heated to 90 °C.[5][9]
- Two molar equivalents of acetaldehyde are added dropwise over 3 hours at 90 °C.[5][9]
- The reaction is continued for an additional hour and then cooled to 40 °C.[5][9]
- The reaction mixture is hydrolyzed with a 10% aqueous acetic acid solution and neutralized with a 20% aqueous potassium carbonate solution.[2][5][9]
- The resulting organic phase is directly fractionated using a laboratory Sulzer packed column to afford the title compound as a mixture of trans:cis isomers (85:15) in a 27% yield.[2][9]



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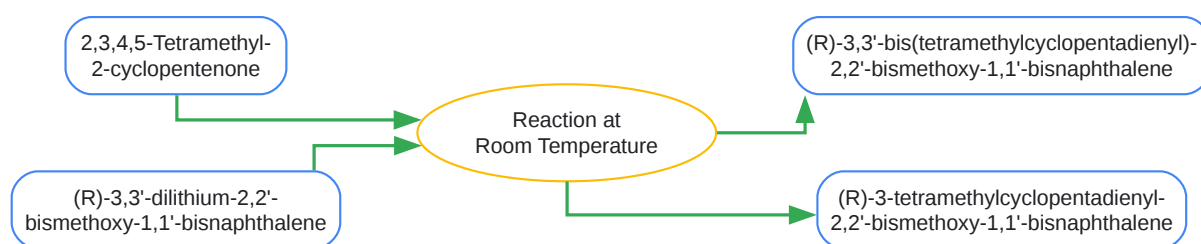
**Caption:** Synthesis of **2,3,4,5-Tetramethyl-2-cyclopentenone** via titanium-catalyzed condensation.

## Applications in Organic Synthesis

A significant application of **2,3,4,5-Tetramethyl-2-cyclopentenone** is its use as a precursor in the synthesis of chiral pre-ligands, which are crucial for stereoselective catalysis.[1]

### Synthesis of Chiral Pre-Ligands

**2,3,4,5-Tetramethyl-2-cyclopentenone** is used in the synthesis of (R)-3,3'-bis(tetramethylcyclopentadienyl)-2,2'-bismethoxy-1,1'-bisanaphthalene and (R)-3-tetramethylcyclopentadienyl-2,2'-bismethoxy-1,1'-bisanaphthalene. This is achieved by reacting it with (R)-3,3'-dilithium-2,2'-bismethoxy-1,1'-bisanaphthalene.



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**Caption:** Application in the synthesis of chiral pre-ligands.

## Safety and Handling

**2,3,4,5-Tetramethyl-2-cyclopentenone** is classified with the following GHS hazard statements:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Precautionary Statements: It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE) including eye shields and gloves.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

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